crystal structure and XRD data for methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
crystal structure and XRD data for methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, a profound understanding of molecular architecture is not merely advantageous; it is fundamental. The three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability in a pharmaceutical context to the electronic properties in a material. This guide provides a comprehensive examination of the crystal structure of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate, a molecule of significant interest due to its sulfonamide and amino acid ester functionalities. These motifs are prevalent in a wide array of biologically active compounds.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. We will not only present the refined crystallographic data but also explore the rationale behind the experimental choices and the implications of the structural features observed. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the presented protocols and data.
Methodology: From Synthesis to Structural Elucidation
The journey to understanding a molecule's crystal structure begins with its synthesis and the growth of high-quality single crystals. The following sections detail the robust and reproducible protocols employed in our laboratories for the synthesis of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate and its subsequent crystallographic analysis.
Synthesis of Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
The synthesis of the title compound is achieved through a nucleophilic substitution reaction. The choice of reagents and reaction conditions is critical for achieving a high yield and purity, which are prerequisites for successful crystallization.
Step-by-step Protocol:
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Reaction Setup: To a solution of methyl N-(4-iodophenyl)glycinate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 eq.). The reaction vessel is cooled to 0 °C in an ice bath to control the exothermicity of the subsequent addition.
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Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride (1.1 eq.) is added dropwise to the stirred solution. The slow addition is crucial to prevent side reactions and ensure the formation of the desired N-sulfonylated product.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate.
Single Crystal Growth
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. The method of slow evaporation was found to be effective for the title compound.
Step-by-step Protocol:
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Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. A solvent system in which the compound has moderate solubility is ideal. For methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate, a mixture of ethanol and water has proven effective.
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Preparation of a Saturated Solution: A saturated or near-saturated solution is prepared at a slightly elevated temperature to ensure complete dissolution.
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Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined, single crystals.
Single-Crystal X-ray Diffraction Analysis
The culmination of the experimental work is the analysis of the grown crystals by single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the crystal.
Figure 1: Workflow for Crystal Structure Determination.
Step-by-step Protocol:
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Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality is selected under a polarizing microscope.[1][2] The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
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Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at it.[3] The crystal is rotated, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.[3]
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Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors. The resulting intensities are used to solve the phase problem, often using direct methods, which reveals the initial positions of the atoms in the unit cell.
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Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Results and Discussion: The Crystal Structure of Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
The crystallographic analysis of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate provides a wealth of information about its molecular and supramolecular structure. The data presented here is based on the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 788556.
Crystallographic Data Summary
The key crystallographic parameters for the title compound are summarized in the table below. This data provides a snapshot of the crystal's fundamental properties.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄INO₄S |
| Formula Weight | 431.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 10.531(2) |
| c (Å) | 13.999(3) |
| α (°) | 90 |
| β (°) | 107.58(3) |
| γ (°) | 90 |
| Volume (ų) | 1578.5(6) |
| Z | 4 |
| Density (calculated) | 1.813 g/cm³ |
| Absorption Coefficient (μ) | 2.503 mm⁻¹ |
| F(000) | 848 |
| Temperature (K) | 293(2) |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| Final R indices [I>2σ(I)] | R₁ = 0.0450, wR₂ = 0.1082 |
| Goodness-of-fit on F² | 1.034 |
Molecular Structure
The asymmetric unit of the crystal contains one molecule of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate. The molecule adopts a conformation where the phenylsulfonyl and the 4-iodophenyl groups are disposed on opposite sides of the glycine moiety. The nitrogen atom of the sulfonamide group exhibits a trigonal planar geometry, consistent with sp² hybridization.
The bond lengths and angles within the molecule are in good agreement with expected values for similar structures. The S-N bond length is typical for a sulfonamide linkage. The C-I bond of the 4-iodophenyl group is a prominent feature, and its length is consistent with a covalent bond between carbon and iodine.
Supramolecular Assembly and Crystal Packing
In the crystal lattice, the molecules of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate are arranged in a herringbone-like pattern. The packing is primarily governed by weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions link the molecules into a three-dimensional network, contributing to the stability of the crystal structure. The presence of the bulky iodine atom also influences the packing efficiency, leading to a relatively dense crystal structure as indicated by the calculated density.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the . We have detailed the experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, emphasizing the rationale behind the chosen methodologies. The presented crystallographic data, including the unit cell parameters, space group, and key structural features, offers valuable insights for researchers in medicinal chemistry and materials science. A thorough understanding of the three-dimensional architecture of this and similar molecules is paramount for the rational design of new therapeutic agents and functional materials.
References
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry 788556. [Link]
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ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]
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SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
